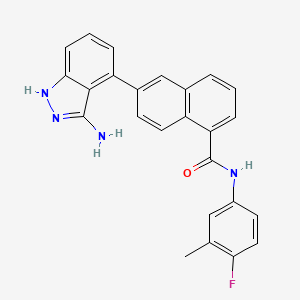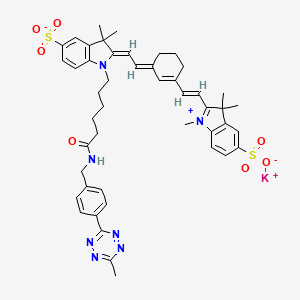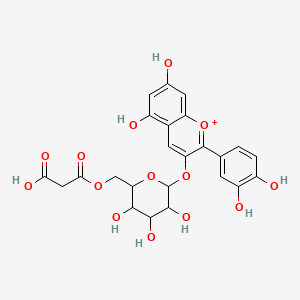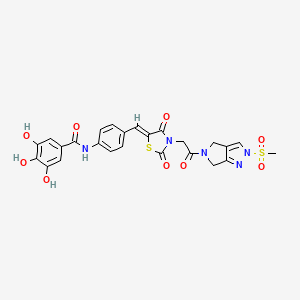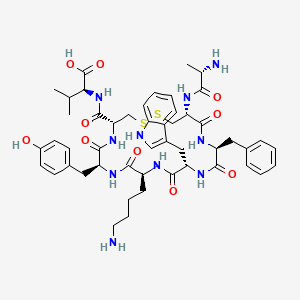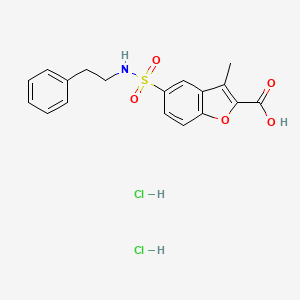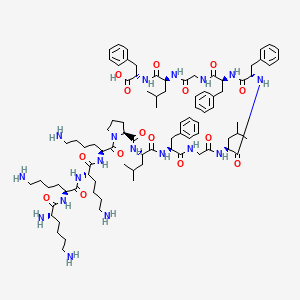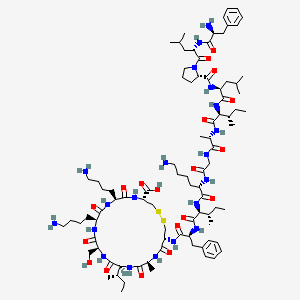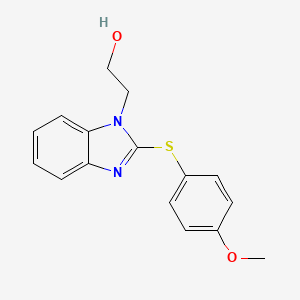![molecular formula C15H15N5O B12380547 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol is a compound that features an imidazole ring, a pyrimidine ring, and an ethanol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds often involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate . Another method involves the reaction of 4-(1H-imidazol-I-yl)benzaldehyde with substituted acetophenones in the presence of NaOH and methanol .
Industrial Production Methods
Industrial production methods for imidazole derivatives typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods often use catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethyl sulphoxide (DMSO), ammonium acetate, and various catalysts such as nickel and zinc chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of internal alkynes with iodine in DMSO can produce benzils, which can then be further reacted to form substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole structure.
Uniqueness
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol is unique due to its specific combination of an imidazole ring, a pyrimidine ring, and an ethanol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H15N5O |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-[[4-(4-imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C15H15N5O/c21-10-8-18-15-17-6-5-14(19-15)12-1-3-13(4-2-12)20-9-7-16-11-20/h1-7,9,11,21H,8,10H2,(H,17,18,19) |
InChI-Schlüssel |
YUFMLHFNWVRCRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NCCO)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


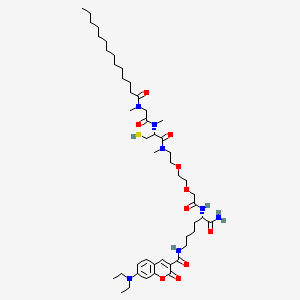
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
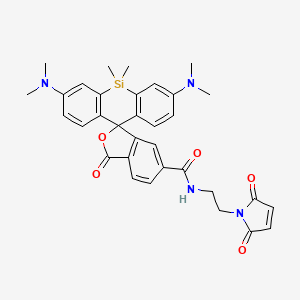
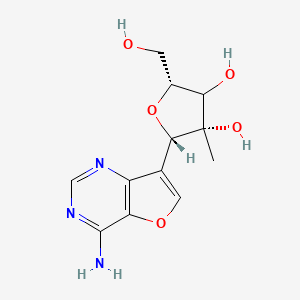
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
